![molecular formula C11H11ClN2O B7456066 2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide](/img/structure/B7456066.png)
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEC and has a molecular formula of C12H12ClN2O.
Mechanism of Action
The exact mechanism of action of CEC is not yet fully understood. However, studies have suggested that CEC inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. CEC has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase activity may be responsible for CEC's potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
CEC has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have also suggested that CEC may have neuroprotective effects and may improve cognitive function in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using CEC in lab experiments is its relatively simple synthesis method. CEC is also stable under normal laboratory conditions. However, one of the limitations of using CEC is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CEC. One potential direction is the development of more efficient synthesis methods that can produce CEC in larger quantities. Another direction is the study of CEC's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CEC and its potential side effects.
Conclusion:
In conclusion, 2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that has significant potential applications in various fields, including medicinal chemistry. Its synthesis method is relatively simple, and it exhibits cytotoxicity against various cancer cell lines and potential neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
CEC can be synthesized in a few steps. The first step involves the reaction of 4-cyano-2-ethylphenol with thionyl chloride, which forms 4-chloro-2-ethylphenyl isocyanate. The second step involves the reaction of 4-chloro-2-ethylphenyl isocyanate with glycine to form CEC.
Scientific Research Applications
CEC has been widely studied for its potential applications in different fields. One of the most significant applications of CEC is in the field of medicinal chemistry. CEC has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-(4-cyano-2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-5-8(7-13)3-4-10(9)14-11(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCNTQYTPLRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.